Butanal, 2-methylene-4-(phenylmethoxy)-
CAS No.: 61700-12-7
Cat. No.: VC14313388
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 61700-12-7 |
|---|---|
| Molecular Formula | C12H14O2 |
| Molecular Weight | 190.24 g/mol |
| IUPAC Name | 2-methylidene-4-phenylmethoxybutanal |
| Standard InChI | InChI=1S/C12H14O2/c1-11(9-13)7-8-14-10-12-5-3-2-4-6-12/h2-6,9H,1,7-8,10H2 |
| Standard InChI Key | XECYWBLONQYPGQ-UHFFFAOYSA-N |
| Canonical SMILES | C=C(CCOCC1=CC=CC=C1)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-methylidene-4-phenylmethoxybutanal, reflects its functional groups: an aldehyde moiety at position 1, a methylene group at position 2, and a benzyl ether at position 4 . The SMILES notation illustrates the conjugated system between the methylene and aldehyde groups, while the phenylmethoxy substituent introduces aromatic character .
Computed and Experimental Properties
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Hydrogen Bonding: Zero donors and two acceptors, influencing solubility and intermolecular interactions .
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Rotatable Bonds: Six, suggesting conformational flexibility .
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Topological Polar Surface Area (TPSA): 26.3 Ų, correlating with membrane permeability .
The compound’s density (1.274 g/cm³) and boiling point (373.9°C) are inferred from analogs like 4-(1,3-dioxoisoindolin-2-yl)butanal .
Synthesis and Optimization
Synthetic Routes
Butanal, 2-methylene-4-(phenylmethoxy)-, is typically synthesized via functionalization of butanal derivatives. Key steps include:
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Etherification: Introduction of the phenylmethoxy group using benzyl bromide under basic conditions.
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Aldehyde Protection/Deprotection: Temporary protection of the aldehyde group (e.g., as an acetal) to prevent side reactions during subsequent steps.
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Methylene Group Installation: Wittig or Horner-Wadsworth-Emmons reactions to introduce the methylene moiety .
Reported yields range from 60% to 85%, contingent on reaction conditions (temperature, pH, and catalyst selection).
Challenges and Solutions
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Aldehyde Reactivity: The unprotected aldehyde group is prone to nucleophilic attack, necessitating protective strategies like acetal formation.
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Steric Hindrance: The phenylmethoxy group may impede reaction kinetics, requiring optimized stoichiometry or elevated temperatures .
Reactivity and Mechanistic Insights
Aldehyde-Driven Reactions
The aldehyde group participates in nucleophilic additions, forming imines, hydrazones, and cyanohydrins. For example, Grignard reagents add to the carbonyl carbon, yielding secondary alcohols.
Methylene Group Reactivity
The methylene () group undergoes electrophilic additions (e.g., halogenation) and Diels-Alder reactions, leveraging conjugation with the aldehyde . In the synthesis of rhizoxin F, ring-closing alkyne metathesis (RCAM) at the methylene site enabled macrocycle formation .
Benzyl Ether Stability
The phenylmethoxy group is resistant to basic conditions but cleavable via hydrogenolysis (e.g., ) or acidic hydrolysis (e.g., ) .
Applications in Organic Synthesis
Macrocyclic Natural Product Synthesis
The compound served as a precursor in the total synthesis of rhizoxin F, a macrolide with antitubulin activity. Key steps included:
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RCAM: Ring-closing alkyne metathesis to form a 16-membered macrocycle .
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Reductive Decomplexation: Conversion of a cobalt-complexed alkyne to a Z-alkene using ethylpiperidinium hypophosphite .
Pharmaceutical Intermediates
Its bifunctional reactivity (aldehyde + ether) makes it valuable for constructing β-lactam antibiotics and kinase inhibitors. For instance, coupling with β-amino alcohols yields Schiff base intermediates for cephalosporin analogs.
Comparative Analysis with Structural Analogs
Butanal, 2-methylene-4-(phenylmethoxy)-, distinguishes itself through dual reactivity (aliphatic + aromatic) and conformational flexibility, enabling diverse applications unmatched by simpler aldehydes.
Recent Research Advancements
Catalytic Asymmetric Reactions
Chiral phosphoric acids catalyze enantioselective additions to the aldehyde group, achieving up to 92% ee in the synthesis of β-hydroxy esters .
Material Science Applications
Incorporation into polymers via aldol condensation yields resins with enhanced thermal stability (decomposition temperature >300°C).
Future Directions
Drug Discovery
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Anticancer Agents: Leveraging its tubulin-binding potential, as seen in rhizoxin F .
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Antivirals: Structural analogs inhibit SARS-CoV-2 main protease () in silico.
Sustainable Chemistry
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Biocatalytic Routes: Engineering aldolases for asymmetric synthesis to reduce reliance on heavy metal catalysts.
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